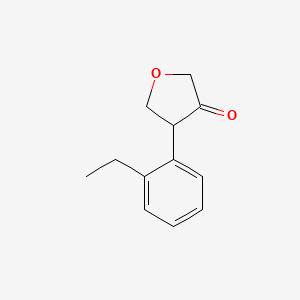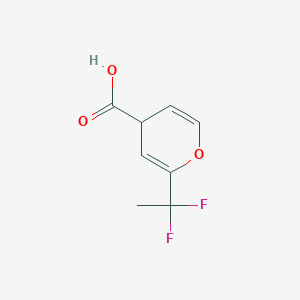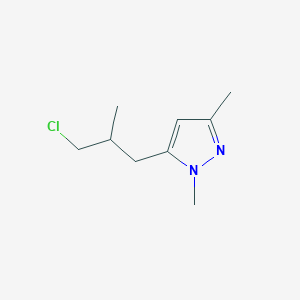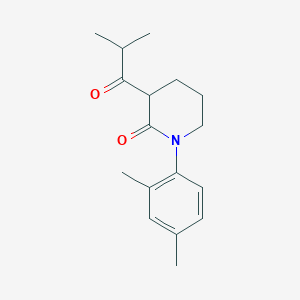
5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol: is a heterocyclic organic compound with the molecular formula C11H17NO2 It is characterized by a benzoxazole ring system that is partially saturated, with a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce fully saturated benzoxazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
- 4-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
- 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
- tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
Comparison: Compared to similar compounds, 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
PPDXIDVLCPBWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13217241.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)


![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)


![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)



amine](/img/structure/B13217313.png)
